molecular formula C20H27N7O2 B6474516 1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640888-26-0

1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6474516
CAS No.: 2640888-26-0
M. Wt: 397.5 g/mol
InChI Key: IHXAEFBDQRAHQW-UHFFFAOYSA-N
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Description

1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a complex heterocyclic compound featuring multiple functional groups, including a triazolopyridazinyl group, a piperidinyl group, and a piperazinyl group. This unique structure makes it a molecule of interest in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic synthesis:

  • Formation of the Triazolopyridazinyl Group: This step may involve a cyclization reaction where a hydrazine derivative reacts with an appropriate nitrile or amidine derivative.

  • Coupling with Piperidinyl Group: This involves forming a bond between the triazolopyridazinyl group and the piperidinyl group, possibly through a nucleophilic substitution reaction.

  • Attachment of the But-2-yn-1-yl Group: This step might involve an alkylation reaction using an alkyne functional group.

  • Incorporation of the Piperazinyl Group: This would be achieved through another nucleophilic substitution or condensation reaction, linking the piperazinyl group to the existing structure.

  • Final Functionalization: The last step could involve the acetylation of the amine groups to achieve the ethan-1-one moiety.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of each step to ensure high yield and purity. This might involve:

  • Use of automated synthesizers to ensure reproducibility.

  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.

  • Purification techniques like recrystallization, chromatography, or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions at its various nitrogen and carbon centers.

  • Reduction: Hydrogenation or reduction reactions can be used to convert any alkyne or nitro groups present.

  • Substitution: The presence of multiple heterocyclic rings makes it prone to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Conditions: Might include the use of strong acids or bases, depending on the desired transformation.

Major Products

Depending on the specific reactions, potential products could include modified triazolopyridazinyl derivatives, hydrogenated piperidinyl compounds, or various substituted piperazinyl products.

Scientific Research Applications

Chemistry

In chemistry, the compound can serve as a precursor for synthesizing more complex molecules. Its unique structure offers numerous reactive sites for functionalization.

Biology

Biologically, it may act as a ligand for various receptors or enzymes due to its structural diversity, potentially serving in enzyme inhibition studies or receptor binding assays.

Medicine

In medicine, it might be explored as a candidate for drug development. Its multiple functional groups and rings could allow it to interact with various biological targets, offering potential therapeutic benefits.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action would likely involve binding to specific molecular targets such as enzymes, receptors, or nucleic acids. Its triazolopyridazinyl and piperidinyl groups might play roles in modulating the activity of these targets through various pathways like enzyme inhibition, receptor activation, or gene regulation.

Comparison with Similar Compounds

Unique Features

Compared to similar heterocyclic compounds, 1-(4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one stands out due to its combination of a triazolopyridazinyl core and multiple nitrogen-containing rings, offering a unique set of chemical and biological properties.

Similar Compounds

  • 1-(4-{4-[(1-{[1,2,4]oxadiazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one: Similar backbone with an oxadiazole ring instead of triazole.

  • 1-(4-{4-[(1-{[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one: Similar structure but with a pyrimidine ring.

Properties

IUPAC Name

1-[4-[4-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-17(28)25-13-11-24(12-14-25)8-2-3-15-29-18-6-9-26(10-7-18)20-5-4-19-22-21-16-27(19)23-20/h4-5,16,18H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXAEFBDQRAHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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